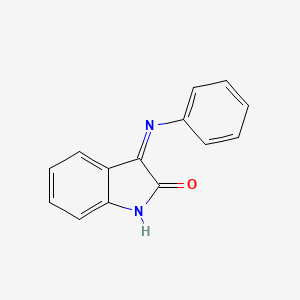

3-(Phenylimino)oxindole

Vue d'ensemble

Description

3-(Phenylimino)oxindole is a chemical compound that is part of the oxindole family, which are heterocyclic organic compounds containing an indole ring system substituted at the 3-position. The phenylimino group attached to the oxindole core structure suggests the presence of an imine functional group linked to a phenyl ring. Oxindoles and their derivatives are of significant interest due to their presence in various natural products and their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of oxindole derivatives can be achieved through various methods. For instance, the reaction of phenyliodine bis(trifluoroacetate) (PIFA) with anilides has been shown to yield 3-hydroxy-2-oxindole derivatives, which are structurally related to 3-(phenylimino)oxindoles . Another approach involves the Rh(III)-catalyzed annulation of N-phenylamidines with α-Cl ketones, leading to the formation of 3-acylindoles . Additionally, reductive CO2 fixation has been utilized to synthesize 3-aryl-3-hydroxy-2-oxindoles, highlighting the versatility of methods available for oxindole synthesis .

Molecular Structure Analysis

The molecular structure of 3-(phenylimino)oxindoles would feature a conjugated system due to the imine linkage, which could influence the electronic properties of the molecule. The presence of the phenyl group may also impact the molecule's reactivity and interaction with biological targets. While the papers provided do not directly analyze the molecular structure of 3-(phenylimino)oxindoles, they do discuss related oxindole derivatives, which share common structural features .

Chemical Reactions Analysis

Oxindole derivatives participate in various chemical reactions. For example, catalytic asymmetric sulfenylation has been developed for 3-substituted oxindoles, which could be applicable to the synthesis of this compound derivatives with sulfur-containing groups . The phosphinoylation/cyclization/desulfonylation process is another reaction that has been used to synthesize 3-phosphinoylindole derivatives, demonstrating the reactivity of the oxindole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(phenylimino)oxindoles would be influenced by the oxindole core and the substituents attached to it. Oxindoles generally exhibit properties such as moderate polarity and the ability to engage in hydrogen bonding, which can affect their solubility and interaction with biological molecules. The phenylimino group could also contribute to the lipophilicity of the compound. While the papers do not provide specific data on the physical and chemical properties of 3-(phenylimino)oxindoles, they do offer insights into the properties of closely related compounds .

Mécanisme D'action

Target of Action

3-(Phenylimino)oxindole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . Specifically, spiro-oxindoles, a class of compounds that includes this compound, have been identified as potent inhibitors of the p53-MDM2 interaction, a key target in cancer therapy . The p53 protein is a tumor suppressor, and its interaction with MDM2 can lead to uncontrolled cell growth and cancer. By inhibiting this interaction, this compound can potentially prevent the progression of cancer .

Mode of Action

It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . For instance, some indole derivatives have been found to inhibit viral replication . In the case of this compound, it is believed to inhibit the p53-MDM2 interaction, thereby preventing the degradation of p53 and allowing it to perform its tumor suppressor functions .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

It has been suggested that oxindole derivatives have promising pharmacokinetic properties

Result of Action

The result of this compound’s action is likely to depend on the specific biological context. Given its potential as a p53-MDM2 interaction inhibitor, one possible outcome is the prevention of tumor growth . Additionally, given the broad range of biological activities associated with indole derivatives, this compound may have other effects at the molecular and cellular levels .

Orientations Futures

The future directions for research on 3-(Phenylimino)oxindole and related compounds could involve the development of new synthetic strategies to form new chemical entities in a stereoselective manner . This could be particularly relevant in the field of medicinal chemistry, where these structures could serve as intermediates or final products in total synthesis .

Propriétés

IUPAC Name |

3-phenylimino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQFUPTZQYGGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187476 | |

| Record name | 2-Indolinone, 3-(phenylimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33828-98-7 | |

| Record name | 1,3-Dihydro-3-(phenylimino)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33828-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolinone, 3-(phenylimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033828987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenylimino)oxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indolinone, 3-(phenylimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

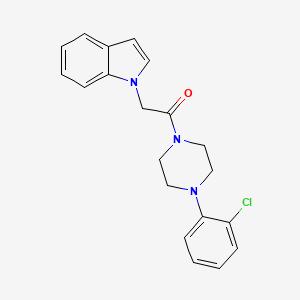

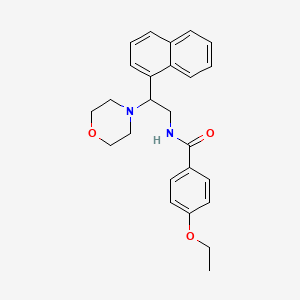

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3020881.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)

![7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3020888.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B3020898.png)

![6-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3020899.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3020900.png)

![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride](/img/structure/B3020901.png)

![(2E)-2-[1-(2-chlorobenzyl)imidazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone](/img/structure/B3020902.png)

![Ethyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B3020903.png)